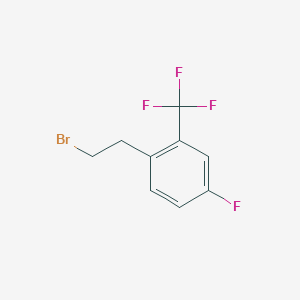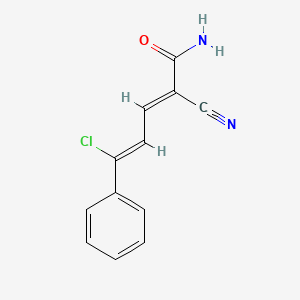
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a phenyl group, and a chloro substituent on a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-chloroprop-2-en-1-ol and phenylacetonitrile.
Oxidation and Olefination: The first step involves the oxidation of 3-chloroprop-2-en-1-ol to form a corresponding aldehyde, followed by olefination using reagents like barium manganate and ethyl (triphenyl-λ5-phosphanylidene)acetate.
Coupling Reaction: The resulting intermediate undergoes a coupling reaction with phenylacetonitrile under specific conditions to yield the desired this compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development and pharmaceutical research.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the conjugated diene system play crucial roles in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acid: This compound shares a similar conjugated diene system but differs in its functional groups and overall structure.
Ethyl (2E,4Z)-deca-2,4-dienoate:
Properties
Molecular Formula |
C12H9ClN2O |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C12H9ClN2O/c13-11(9-4-2-1-3-5-9)7-6-10(8-14)12(15)16/h1-7H,(H2,15,16)/b10-6+,11-7- |
InChI Key |
IOGXULNIJZFAPK-QZTBCQRESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)N)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


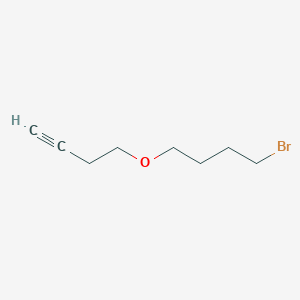

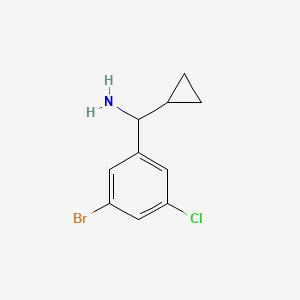
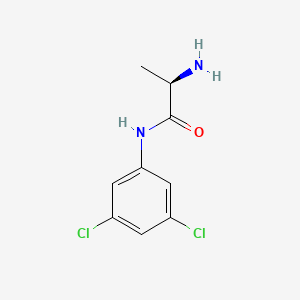
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

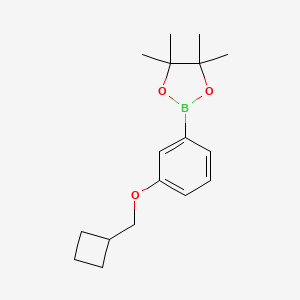

![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)



